molecular formula C19H21FN4O3 B2875605 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 941871-35-8

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2875605
CAS No.: 941871-35-8
M. Wt: 372.4
InChI Key: XLNNANYISGVVIN-UHFFFAOYSA-N
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Description

N1-(2-(4-Fluorophenyl)-2-Morpholinoethyl)-N2-(Pyridin-4-yl)Oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure includes:

  • N1-substituent: A branched ethyl group bearing a 4-fluorophenyl ring and a morpholino (tetrahydro-1,4-oxazine) moiety. The morpholino group enhances solubility and may influence pharmacokinetics due to its polar nature.

Below, we compare it to analogous compounds based on substituent effects, synthesis, and biological data.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c20-15-3-1-14(2-4-15)17(24-9-11-27-12-10-24)13-22-18(25)19(26)23-16-5-7-21-8-6-16/h1-8,17H,9-13H2,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNNANYISGVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Oxalamide Formation: The final step involves the coupling of the fluorophenyl-morpholinoethyl intermediate with pyridin-4-yl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide to amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Antiviral Oxalamides ()

Compounds such as N1-((1-Acetylpiperidin-2-yl)(5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)Methyl)-N2-(4-Chlorophenyl)Oxalamide (13) and N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Pyrrolidin-2-yl)Methyl)Oxalamide (15) feature:

  • Heterocyclic substituents (thiazole, pyrrolidine) that enhance binding to viral targets (e.g., HIV entry inhibitors).
  • Lower yields (36–53%) compared to simpler oxalamides, likely due to stereochemical complexity .

The 4-fluorophenyl group may enhance metabolic stability compared to 4-chlorophenyl analogs.

Flavoring Oxalamides ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336) is a high-potency umami agonist with:

  • Pyridin-2-yl and dimethoxybenzyl groups critical for receptor interaction.
  • High safety margins (NOEL = 100 mg/kg/day in rats) due to rapid metabolism without amide hydrolysis .

Comparison: The target’s pyridin-4-yl group may alter receptor binding compared to S336’s pyridin-2-yl, while the morpholinoethyl substituent could slow metabolism relative to benzyl groups.

Antimicrobial Oxalamides ()

Derivatives like GMC-4 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)Oxalamide) incorporate fluorophenyl groups but lack nitrogenous heterocycles. These compounds exhibit moderate antimicrobial activity, attributed to the electron-withdrawing fluorine .

Physicochemical and Pharmacokinetic Properties

Property Target Compound S336 (Flavoring Agent) Compound 15 (Antiviral)
Aromatic Substituents 4-Fluorophenyl, Pyridin-4-yl 2,4-Dimethoxybenzyl, Pyridin-2-yl 4-Chlorophenyl, Thiazolyl
Polar Groups Morpholino Methoxy, Pyridinyl Hydroxyethyl, Pyrrolidinyl
Solubility Moderate (morpholino enhances) Low (lipophilic benzyl) Low (bulky heterocycles)
Metabolic Stability High (resists amide hydrolysis) Moderate (ester hydrolysis) Variable (stereoisomer-dependent)

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